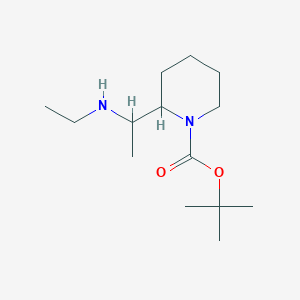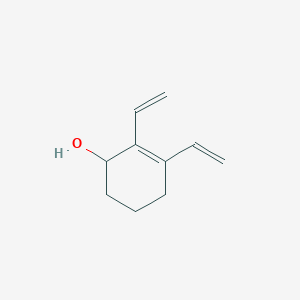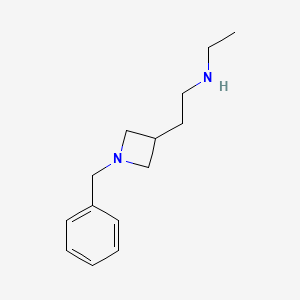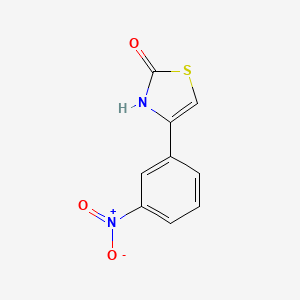![molecular formula C10H6N2O2S B13945700 2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)
2-Cyanobenzo[d]thiazol-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanobenzo[d]thiazol-6-yl acetate is a heterocyclic compound that features a benzothiazole core with a cyano group at the 2-position and an acetate group at the 6-position. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobenzo[d]thiazol-6-yl acetate typically involves the condensation of 2-aminobenzothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanobenzo[d]thiazol-6-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2-Cyanobenzo[d]thiazol-6-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyanobenzo[d]thiazol-6-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 2-Cyanobenzo[d]thiazol-6-yl acetate.
Benzothiazole: The parent compound with a wide range of biological activities.
2-Methylbenzothiazole: Another derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and acetate groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H6N2O2S |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
(2-cyano-1,3-benzothiazol-6-yl) acetate |
InChI |
InChI=1S/C10H6N2O2S/c1-6(13)14-7-2-3-8-9(4-7)15-10(5-11)12-8/h2-4H,1H3 |
InChI Key |
RRVAKBQPPFCPKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(S2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















